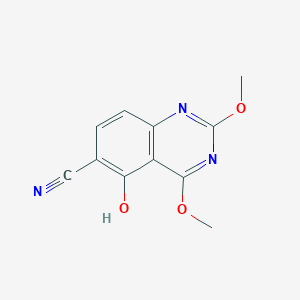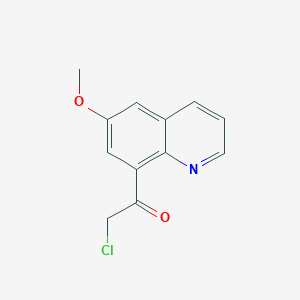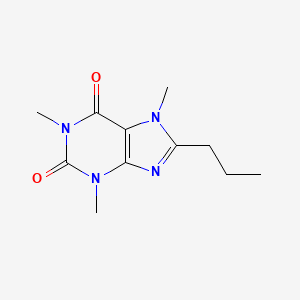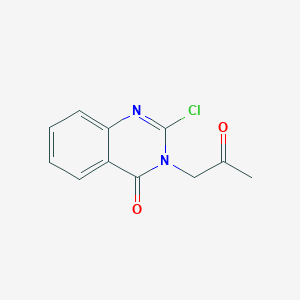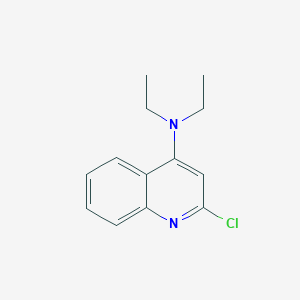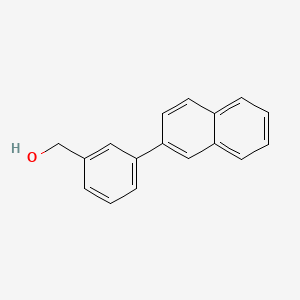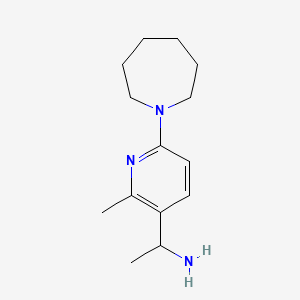
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine is a compound that belongs to the class of heterocyclic amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-3-pyridylamine with an azepane derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various N-substituted azepane derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The azepane ring can interact with various receptors or enzymes, potentially modulating their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Azepan-1-yl)ethan-1-one: A structurally related compound with a ketone group instead of an amine.
2-(Azepan-1-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the azepane ring.
1-(Azepan-1-yl)dodecan-1-one: An analogue used as a penetration enhancer in pharmaceutical formulations.
Uniqueness
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an azepane group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H23N3 |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C14H23N3/c1-11(15)13-7-8-14(16-12(13)2)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10,15H2,1-2H3 |
Clave InChI |
KRDZDGBIRLMSAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCCCCC2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)


